(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a thiazolo-triazole ring system, and an indolone moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazolo-triazole ring system, the introduction of the chlorophenyl group, and the construction of the indolone moiety. Each step would require specific reagents and conditions, such as:
Formation of the Thiazolo-Triazole Ring System: This could involve the cyclization of a precursor molecule containing appropriate functional groups.
Introduction of the Chlorophenyl Group: This might be achieved through a substitution reaction, where a chlorine atom is introduced to a phenyl ring.
Construction of the Indolone Moiety: This could involve the cyclization of a precursor molecule containing an indole and a ketone group.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions could be used to introduce new functional groups or to replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions used, but could include modified versions of the original compound with different functional groups or altered ring systems.
Scientific Research Applications
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound might be studied for its potential biological activities, such as its ability to interact with specific proteins or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an anti-inflammatory or anti-cancer agent.
Industry
In industry, the compound might be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of the compound would depend on its specific biological activities. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved could include various signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other molecules with thiazolo-triazole ring systems, chlorophenyl groups, or indolone moieties. Examples could include:
- (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C25H23ClN4O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H23ClN4O2S/c1-2-3-4-5-8-14-29-19-13-7-6-12-18(19)20(23(29)31)21-24(32)30-25(33-21)27-22(28-30)16-10-9-11-17(26)15-16/h6-7,9-13,15H,2-5,8,14H2,1H3/b21-20- |
InChI Key |
CNMAMWXYJZUPCM-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O |
Origin of Product |
United States |
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